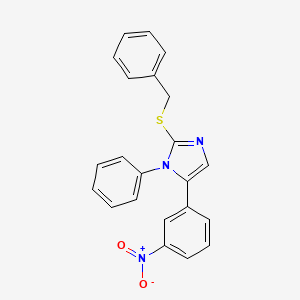

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a derivative of the imidazole class, which is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was carried out by the condensation reaction of o-phenylenediamine and p-thiomethyl benzaldehyde in benzene . This method could potentially be adapted for the synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed by spectroscopic data and elemental analyses, and in some cases, by single-crystal X-ray diffraction data . For example, the crystal structure of a related compound, 2-(2-aminophenyl) Benz imidazole, was determined to be orthorhombic with specific cell dimensions and space group . Similar techniques would be used to determine the molecular structure of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For example, the reaction of benzoyl-3-phenylthioureas with bromine and enolizable ketones was initially thought to yield imidazole-2-thione derivatives, but it was later found to produce thiazolidene-2-imine derivatives . This highlights the importance of careful analysis and characterization of reaction products in imidazole chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and crystalline nature of these compounds . Additionally, the substitution of functional groups can significantly alter the properties and reactivity of the imidazole ring.

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those similar to 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, have been extensively reviewed for their antitumor activities. Research indicates that compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole exhibit significant antitumor properties. Some of these compounds have advanced past preclinical testing, highlighting their potential in developing new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antimicrobial and Antifungal Properties

Azole derivatives, which include imidazole scaffolds, have shown widespread activity in the pharmaceutical industry due to their range of activities, efficacy, and good oral availability. Recent advances have marked them as potent antimicrobial agents. Studies from 2016 to 2020 have highlighted the antimicrobial activity of these compounds, especially against bacteria like E. coli and fungi such as C. albicans. The structural variations within these derivatives, including triazole and imidazole scaffolds, are crucial in designing antimicrobial compounds (Emami, L., Faghih, Z., Ataollahi, E., Sadeghian, S., Rezaei, Z., & Khabnadideh, S., 2022).

Synthesis of Heterocyclic Compounds

The unique structure of imidazole derivatives facilitates the synthesis of a wide array of heterocyclic compounds. These derivatives serve as key intermediates in producing pharmacologically active molecules, showcasing the versatility and importance of imidazole-based compounds in medicinal chemistry. For instance, the synthesis of benzothiazoles and their conjugates has been explored for their antitumor properties, indicating the critical role of these scaffolds in developing chemotherapeutics (Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012).

Mechanism of Action

properties

IUPAC Name |

2-benzylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-25(27)20-13-7-10-18(14-20)21-15-23-22(24(21)19-11-5-2-6-12-19)28-16-17-8-3-1-4-9-17/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDADTWABXPLLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)

![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)

![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)

![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)